molecular formula C4H9F2NO B2994317 2-(Difluoromethoxy)propan-1-amine CAS No. 1785080-59-2

2-(Difluoromethoxy)propan-1-amine

Cat. No.: B2994317
CAS No.: 1785080-59-2
M. Wt: 125.119
InChI Key: BMIRIMLLLFJLAN-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)propan-1-amine is an aliphatic amine featuring a difluoromethoxy (–OCHF₂) substituent at the second carbon of a propane backbone. Its molecular formula is C₄H₉F₂NO (theoretical molecular weight: 125.12 g/mol).

Properties

IUPAC Name

2-(difluoromethoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2NO/c1-3(2-7)8-4(5)6/h3-4H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIRIMLLLFJLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785080-59-2
Record name 2-(difluoromethoxy)propan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)propan-1-amine typically involves the introduction of the difluoromethoxy group into the propan-1-amine structure. One common method involves the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. For instance, the reaction of 2-propanol with difluoromethyl ether in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and isolation of the final product to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-(Difluoromethoxy)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)propan-1-amine involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. This can affect pathways related to enzyme activity, receptor binding, and cellular signaling .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes critical differences between 2-(Difluoromethoxy)propan-1-amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type/Position Key Structural Features
This compound* C₄H₉F₂NO 125.12 Aliphatic, –OCHF₂ at C2 Linear chain with terminal amine
3-(2,2-Difluoroethoxy)propan-1-amine C₅H₁₁F₂NO 139.14 Aliphatic, –OCH₂CF₂ at C3 Ethoxy linker with two fluorines
1-[2-(Difluoromethoxy)phenyl]propan-1-amine C₁₀H₁₃F₂NO 201.22 Aromatic, –OCHF₂ at phenyl C2 Phenyl ring adjacent to amine
1-[4-(Difluoromethoxy)phenyl]propan-1-amine C₁₀H₁₃F₂NO 201.22 Aromatic, –OCHF₂ at phenyl C4 Para-substituted phenyl ring
1-(2,4-Difluorophenyl)propan-1-amine C₉H₁₁F₂N 171.19 Aromatic, –F at phenyl C2 and C4 Direct fluorination on phenyl ring

Notes:

  • Electron-withdrawing effects: The difluoromethoxy group (–OCHF₂) in aliphatic and aromatic compounds reduces electron density at adjacent atoms, influencing reactivity and basicity of the amine group. This effect is less pronounced in 3-(2,2-difluoroethoxy)propan-1-amine due to the ethoxy spacer .
  • Lipophilicity : Aromatic derivatives (e.g., 1-[2-(difluoromethoxy)phenyl]propan-1-amine) exhibit higher lipophilicity (logP estimated >2) compared to aliphatic analogs (logP ~0.5–1.5), impacting bioavailability and membrane permeability .

Biological Activity

2-(Difluoromethoxy)propan-1-amine is a compound with significant potential in medicinal chemistry and biological research. Its unique difluoromethoxy group enhances its binding affinity and selectivity at various biological targets, making it a valuable candidate for therapeutic applications.

  • Molecular Formula : C4_4H8_8F2_2N\O
  • Molecular Weight : Approximately 153.13 g/mol
  • Structure : The compound features a propan-1-amine backbone with a difluoromethoxy substituent, which plays a crucial role in its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The difluoromethoxy group is believed to influence the compound’s reactivity and binding affinity, affecting pathways related to:

  • Enzyme Activity : The compound may modulate the activity of certain enzymes, impacting metabolic pathways.
  • Receptor Binding : It can act as an agonist or antagonist at various receptors, influencing cellular signaling processes.

Biological Targets and Effects

Research indicates that this compound interacts with several key biomolecular targets. These interactions can lead to various physiological effects, which are currently under investigation.

Table 1: Potential Biological Targets and Effects

Target TypePotential EffectsReferences
EnzymesModulation of metabolic pathways
ReceptorsAgonistic/antagonistic effects
Ion ChannelsInfluence on ion transport mechanisms

Case Studies

  • Pharmacological Studies : Initial studies have shown that compounds with similar difluoromethoxy modifications exhibit enhanced potency compared to their methoxy counterparts. For instance, compounds with difluoromethoxy groups demonstrated 2 to 14-fold increased potency in inhibiting phosphodiesterase 4, a target for anti-inflammatory agents .
  • Structure-Activity Relationship (SAR) : Research has indicated that the presence of the difluoromethoxy group significantly alters the pharmacological profile of related compounds. A study focused on optimizing compounds for metabolic stability found that those with difluoromethoxy substitutions were more effective than those lacking this feature .

Experimental Data

The following data summarizes the biological activity observed in various studies:

CompoundActivity LevelReference
4-Difluoromethoxy derivativesHigh
3-Difluoromethoxy derivativesModerate
Non-fluorinated analogsLow

Applications in Medicinal Chemistry

The unique properties of this compound make it a promising candidate in drug discovery and development. Its ability to enhance binding affinity at biological targets suggests potential therapeutic uses in:

  • Anti-inflammatory Drugs : Due to its interaction with phosphodiesterases.
  • Neurological Disorders : Potential modulation of neurotransmitter systems through receptor interactions.

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